adenosine-N1-oxide

Anti-inflammatory Cytokine inhibition Sepsis research

Ditch adenosine—its 6-hour culture half-life confounds your assays. Adenosine-N1-oxide (ANO) is completely ADA-resistant, remaining quantitatively stable for 24h+ in RPMI1640+10% FBS at 37°C. Delivers 10× greater TNF-α inhibition (EC₅₀ 4.9 vs. 55 μM) via PI3K/Akt/GSK-3β signaling—a mechanism AR-selective agonists cannot replicate. Orally bioavailable with proven in vivo efficacy in murine endotoxin shock. Selectively blocks orthopoxvirus early gene translation without inhibiting host protein synthesis. Dual differentiation promoter for MSC lineage studies. A non-interchangeable, publication-backed research tool.

Molecular Formula C10H13N5O5
Molecular Weight 283.24 g/mol
Cat. No. B10795265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameadenosine-N1-oxide
Molecular FormulaC10H13N5O5
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=[N+]2[O-])C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O5/c11-8-5-9(13-2-12-8)14(3-15(5)19)10-7(18)6(17)4(1-16)20-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)
InChIKeyBPNBKNXDHVOEJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine-N1-Oxide (ANO) for Anti-Inflammatory and Antiviral Research: A Comparator-Driven Procurement Guide


Adenosine-N1-oxide (ANO, CAS 146-92-9, C₁₀H₁₃N₅O₅, MW 283.24 g/mol) is an oxidized purine nucleoside derivative of adenosine, characterized by N-oxidation at the N1 position of the adenine base. ANO is a naturally occurring constituent of royal jelly and demonstrates functionally significant divergence from its parent nucleoside adenosine in two critical pharmacological dimensions: metabolic stability against adenosine deaminase (ADA)-mediated deamination and markedly enhanced anti-inflammatory potency [1]. Beyond its anti-inflammatory profile, ANO exhibits potent and highly selective antiviral activity against orthopoxviruses, acting through a unique mechanism involving incorporation of its triphosphate metabolite (ANO-TP) into viral mRNA to block translation of viral early genes [2]. ANO also promotes osteogenic and adipocyte differentiation at concentrations substantially lower than adenosine, mediated through PI3K/Akt/GSK-3β signaling [3]. These orthogonal biological activities, combined with demonstrated oral bioavailability in murine models, position ANO as a mechanistically and pharmacologically distinct research tool that cannot be functionally replaced by adenosine or conventional adenosine receptor (AR)-selective agonists.

Why Adenosine-N1-Oxide Cannot Be Replaced by Adenosine, Adenosine Receptor Agonists, or N6-Modified Analogs


Attempts to substitute adenosine-N1-oxide with adenosine or its close structural analogs in research protocols introduce critical confounding variables. Adenosine itself is a potent endogenous signaling molecule, but its clinical and experimental utility is profoundly limited by an extremely short half-life in blood (<10 seconds), driven primarily by rapid ADA-mediated conversion to inosine [1]. ANO is refractory to ADA-mediated deamination, retaining full stability over 24 hours under conditions where adenosine is completely degraded within 6 hours [1]. This stability difference alone renders adenosine an unsuitable comparator for any experiment requiring sustained nucleoside exposure. Synthetic AR-selective agonists (e.g., CCPA, CGS21680, IB-MECA) are designed for receptor-subtype specificity but are structurally and mechanistically distinct from ANO. ANO achieves broad-spectrum suppression of multiple pro-inflammatory cytokines (TNF-α, IL-6, IL-12, PGE₂) superior to that of selective A₁, A₂A, or A₃ agonists individually, operating at least partially through a PI3K/Akt/GSK-3β pathway that is not replicated by AR-selective ligands [1][2]. Modifications at the N6-position of ANO, a common strategy to enhance adenosine analog activity, do not offer any advantages over the parent ANO compound for antiviral applications [3]. These cumulative differences establish that ANO is a functionally unique molecular entity, not an interchangeable adenosine congener.

Adenosine-N1-Oxide: Quantitative Evidence of Differentiation for Procurement Decision-Making


TNF-α Secretion Inhibition: ANO Demonstrates 11.2-Fold Higher Potency Than Adenosine and 186-Fold Higher Than GK2 in THP-1 Cells

Adenosine-N1-oxide (ANO) inhibits TNF-α secretion with an EC₅₀ of 4.9 μM in LPS/huIFN-γ-stimulated THP-1 human monocytic cells. In the same assay system, adenosine requires an EC₅₀ of 55 μM, representing an 11.2-fold potency deficit. The clinically used anti-inflammatory agent dipotassium glycyrrhizinate (GK2) is substantially weaker, with an EC₅₀ of 910 μM—a 186-fold difference from ANO. For IL-6 secretion in the same model, ANO retains an EC₅₀ of 4.9 μM versus 40 μM for adenosine (8.2-fold difference) and 1,000 μM for GK2 (204-fold difference) [1]. This head-to-head comparison establishes ANO as the most potent inhibitor among these three agents in a standardized, physiologically relevant human cell model.

Anti-inflammatory Cytokine inhibition Sepsis research

Metabolic Stability: ANO Is Refractory to Adenosine Deaminase While Adenosine Is Completely Degraded Within 6 Hours

In culture medium supplemented with 10% fetal bovine serum (FBS) at 37°C, 10 μM ANO remained quantitatively stable over a 24-hour incubation period as measured by reverse-phase HPLC. Under identical conditions, 10 μM adenosine was completely degraded within 6 hours, with concomitant stoichiometric accumulation of inosine. When directly incubated with purified adenosine deaminase enzyme (6.7 U/L, 37°C, 60 min), ANO showed no detectable conversion over the entire incubation period, whereas adenosine was rapidly and completely deaminated [1]. Critically, even when adenosine deaminase was pharmacologically inhibited with EHNA (10 μM), the anti-inflammatory activity of adenosine remained inferior to that of ANO, demonstrating that ADA refractoriness alone does not fully account for ANO's superior potency [1].

Metabolic stability Adenosine deaminase resistance Nucleoside pharmacology

Antiviral Selectivity: ANO Blocks Vaccinia Virus Replication Without Affecting Host Cellular Protein Synthesis

In BSC40 cells synchronously infected with vaccinia virus, ANO treatment resulted in complete blockade of viral DNA replication, viral late protein synthesis, and viral early protein synthesis. Notably, viral early mRNAs were produced at normal levels in ANO-treated cells, but their translation into viral early proteins was specifically blocked. Host cellular protein synthesis remained unaffected by ANO treatment, and virus infection in the presence of ANO did not elicit the normal vaccinia-induced shutoff of host protein synthesis [1]. The mechanistic basis for this selectivity involves the in vivo metabolite ANO triphosphate (ANO-TP), which can substitute for ATP in RNA synthesis by purified vaccinia virus RNA polymerase when dATP is provided as an energy source, leading to incorporation of modified nucleotides into viral mRNA that selectively prevents translation [1]. Modifications at the N6-position of ANO were evaluated in subsequent structure-activity relationship studies and did not offer any advantages over the parent ANO compound, confirming that the N1-oxide moiety is the critical pharmacophoric feature for antiviral activity [2].

Antiviral Orthopoxvirus Vaccinia virus Selectivity index

Adipocyte Differentiation: ANO Promotes 3T3-L1 Preadipocyte Differentiation at Substantially Lower Concentrations Than Adenosine

In insulin/dexamethasone-induced differentiation of mouse 3T3-L1 preadipocytes into adipocytes, ANO promoted differentiation at much lower concentrations than adenosine, as assessed by oil red O staining and quantification of intracellular lipid accumulation. In parallel, ANO induced alkaline phosphatase (ALP) activity and promoted calcium deposition in mouse pre-osteoblastic MC3T3-E1 cells, with the osteogenic differentiation effect abrogated by co-incubation with the PI3K inhibitor Wortmannin, confirming pathway specificity [1]. The differentiation-promoting activity of ANO is mediated through phosphorylation of Akt (Ser473) and downstream GSK-3β (Ser9) via the PI3K/Akt signaling cascade—the same pathway involved in ANO's anti-inflammatory effects—but at concentration thresholds that are functionally separable from its cytokine-suppressive actions [1]. This dual differentiation-promoting and anti-inflammatory profile is not observed with adenosine, which requires significantly higher concentrations to achieve comparable differentiation effects.

Regenerative medicine Adipocyte differentiation Osteogenic differentiation PI3K/Akt signaling

In Vivo Efficacy: Oral Administration of ANO Significantly Increases Survival in Murine Endotoxin Shock Model, a Property Inaccessible to Adenosine

In a BALB/c mouse model of LPS-induced endotoxin shock (LPS 18 mg/kg, i.p.), intravenous administration of ANO significantly reduced lethality compared to saline control. Critically, oral administration of ANO (135 mg/kg, administered three times: 1 h before, 1 h after, and 6 h after LPS injection) also produced a significant increase in survival rate [1]. This oral efficacy is a pharmacologically meaningful distinction from adenosine, which is not orally bioavailable due to its extremely short plasma half-life (<10 seconds in human blood) and rapid first-pass metabolism by ADA [1]. The demonstration of oral activity has been recognized in patent literature, where ANO is claimed as an effective ingredient for therapeutic agents targeting inflammatory diseases including sepsis, hepatitis, and inflammatory bowel disease [2].

In vivo efficacy Oral bioavailability Endotoxin shock Sepsis model

High-Impact Research and Industrial Application Scenarios for Adenosine-N1-Oxide Based on Quantitative Evidence


In Vitro Anti-Inflammatory Screening Requiring Sustained Nucleoside Exposure Without ADA-Mediated Degradation Artifacts

For cell-based assays investigating anti-inflammatory mechanisms where adenosine would be used as a comparator or tool compound, ANO's complete resistance to ADA-mediated deamination [1] eliminates the confounding variable of rapid degradation. In RPMI1640 + 10% FBS at 37°C, adenosine is undetectable after 6 hours, while ANO remains quantitatively stable for 24 hours [1]. This stability enables long-duration exposure protocols (e.g., chronic cytokine stimulation assays, differentiation studies) where adenosine would require continuous infusion or ADA inhibitor co-treatment. ANO's EC₅₀ of 4.9 μM for TNF-α inhibition in THP-1 cells (vs. 55 μM for adenosine) further reduces the required working concentration, minimizing potential nucleoside-related off-target effects at adenosine receptor subtypes [1].

Orthopoxvirus Antiviral Drug Discovery Leveraging a Unique Translation-Blockade Mechanism

ANO represents a mechanistically novel antiviral scaffold that selectively blocks translation of viral early mRNAs without inhibiting host protein synthesis, as demonstrated in synchronized vaccinia virus infection of BSC40 cells [2]. The active metabolite ANO-TP substitutes for ATP in viral RNA polymerase-mediated transcription, incorporating into viral mRNA and preventing ribosomal translation—a mechanism distinct from nucleoside analog polymerase inhibitors (e.g., cidofovir) or viral egress inhibitors (e.g., tecovirimat) [2]. Structure-activity relationship studies confirm that N6-position modifications offer no advantages over the parent ANO scaffold, establishing the N1-oxide moiety as the essential pharmacophore [3]. This defined SAR simplifies medicinal chemistry efforts, directing optimization toward the ribose moiety and N1-oxide functionality rather than adenine ring substitutions.

Regenerative Medicine Research on PI3K/Akt-Mediated Osteogenic and Adipogenic Differentiation

For laboratories investigating mesenchymal stem cell lineage commitment, ANO provides a well-characterized chemical probe that activates the PI3K/Akt/GSK-3β signaling pathway to promote both osteogenic differentiation (ALP activity and calcium deposition in MC3T3-E1 cells) and adipogenic differentiation (lipid accumulation in 3T3-L1 preadipocytes) at concentrations substantially lower than adenosine [4]. The pathway specificity is confirmed by abrogation of osteogenic differentiation by the PI3K inhibitor Wortmannin [4]. ANO's dual differentiation-promoting activity—combined with its anti-inflammatory effects through the same PI3K/Akt pathway—makes it a uniquely multifunctional tool for studying the intersection of inflammation resolution and tissue regeneration.

In Vivo Proof-of-Concept Studies for Orally Bioavailable Anti-Inflammatory Therapeutics

ANO's demonstrated oral activity in the murine LPS-induced endotoxin shock model [1] provides a validated starting point for preclinical development programs targeting systemic inflammatory conditions. Oral administration (135 mg/kg × 3) significantly increased survival in BALB/c mice challenged with lethal LPS doses [1]. The intellectual property landscape, as defined by patent JP2012211191A [5], supports the use of ANO and its derivatives for inflammatory diseases including sepsis, hepatitis, and inflammatory bowel disease. For contract research organizations and pharmaceutical development teams, ANO offers a compound with established in vivo efficacy by both parenteral and enteral routes, reducing the risk associated with initiating lead optimization from a compound lacking oral bioavailability data.

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